molecular formula C6H5N3O B613787 7H-Pyrrolo[2,3-d]pyrimidin-4-ol CAS No. 3680-71-5

7H-Pyrrolo[2,3-d]pyrimidin-4-ol

Cat. No. B613787
CAS RN: 3680-71-5
M. Wt: 135.12
InChI Key:
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Description

7H-Pyrrolo[2,3-d]pyrimidin-4-ol is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used as a pharmaceutical intermediate . The empirical formula is C6H5N3O and the molecular weight is 135.12 .


Synthesis Analysis

A method of manufacturing 4-chloro-7H-pyrrolo [2,3-d]pyrimidine has been disclosed which involves several steps including the conversion of 6-amino-5- (2,2-dimethoxyethyl)pyrimidin-4-ol to 7H-pyrrolo [2,3-d]pyrimidin-4-ol . A series of 7H-pyrrolo [2,3-d]pyrimidine derivatives were designed and synthesized as reversible BTK inhibitors .


Molecular Structure Analysis

The SMILES string of 7H-Pyrrolo[2,3-d]pyrimidin-4-ol is Oc1ncnc2 [nH]ccc12 .


Chemical Reactions Analysis

The inhibitory mechanisms of four 7H-pyrrolo [2,3-d]pyrimidine competitive inhibitors of PAK4 were investigated at the molecular level, mainly using molecular dynamics simulations and binding free energy calculations . A series of pyrrolo-pyrimidine derivatives were used to build the QSAR models .


Physical And Chemical Properties Analysis

7H-Pyrrolo[2,3-d]pyrimidin-4-ol is a colourless crystalline solid . The empirical formula is C6H5N3O and the molecular weight is 135.12 .

Scientific Research Applications

  • Recognition of DNA Structures : Substituted nucleoside analogues of 3H-pyrrolo[2,3-d]pyrimidin-2(7H)-one, a related compound, have been synthesized to selectively bind CG inversions in DNA triple helices, enhancing affinity compared to traditional nucleotides (Rohan T. Ranasinghe et al., 2005).

  • Synthesis Methods : Studies have reported various methods for synthesizing 7H-pyrrolo[2,3-d]pyrimidine derivatives, including reductive ring cleavage approaches and cyclocondensation reactions (C. G. Dave & R. D. Shah, 1998), (C. G. Dave & Killol J. Patel, 2014).

  • Antifolate Drug Design : The classical antifolate and nonclassical analogues based on 7H-pyrrolo[2,3-d]pyrimidine structures have been synthesized as potential inhibitors of dihydrofolate reductase (DHFR), an enzyme targeted in cancer therapy (A. Gangjee et al., 2007).

  • Potential in Antiviral Treatments : Compounds derived from 7H-pyrrolo[2,3-d]pyrimidin-4-amines have shown promising results as inhibitors of NF-κB inducing kinase (NIK), with potential applications in treating psoriasis (Yuqin Zhu et al., 2020). Furthermore, derivatives of 7H-pyrrolo[2,3-d]pyrimidines have been identified as antiviral agents against Zika virus (Ruben Soto-Acosta et al., 2021).

  • Chemical Synthesis and Structure Elucidation : Various studies have been conducted to synthesize 7H-pyrrolo[2,3-d]pyrimidines and their derivatives, exploring different reaction conditions and elucidating their crystal structures (S. Asaftei et al., 2009), (G. Gainsford et al., 2010).

  • Anti-Inflammatory Properties : Certain pyrrolo[2,3-d]pyrimidine derivatives have been evaluated for their anti-inflammatory activities, with some compounds exhibiting significant effects (M. Mohamed, Rehab Kamel, & Rania H. Abd El-hameed, 2013).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals. Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

The overexpression of p21-activated kinase 4 (PAK4) is associated with a variety of cancers. Developing new anti-PAK4 compounds using cost-effective processes is critical . The synthesis and structure–activity relationships of a library of thirty 7H-Pyrrolo [2,3-d]pyrimidine derivatives provide insights into the contributions of different aromatic, aryl and alkyl substitution at the C-4 position of the 7-deazapurine ring .

properties

IUPAC Name

3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5N3O/c10-6-4-1-2-7-5(4)8-3-9-6/h1-3H,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMZEITWVNHWJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190281
Record name 7-Deazahypoxanthine
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Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

7H-Pyrrolo[2,3-d]pyrimidin-4-ol

CAS RN

3680-71-5
Record name 7-Deazahypoxanthine
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Record name 3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one
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Synthesis routes and methods I

Procedure details

6-Amino-5-(2,2-diethoxy-ethyl)-3H-pyrimidin-4-one (150 mg, 0.7 mmol) was dissolved in 5.0 mL of 1N HCl solution. The mixture was stirred at room temperature for 1 hour and the precipitate was filtered, washed with minimal amount of water and dried in a vacuum oven overnight to give 60 mg (64%) of 3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one as a white solid. 1H NMR (360 MHz, DMSO-d6) δ 11.83 (s, 1H, NH), 1.75 (s, 1H, NH), 7.80 (s, 1H), 7.01 (dd, J=2.65, 3.21 Hz, 1H), and 6.42 (dd, J=2.09, 3.21 Hz, 1H). MS m/e 134 [M+1]+.
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In methanol (714 ml) was suspended 2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (15.06 g) followed by addition of 28% sodium methoxide/methanol (18.4 ml). While this solution was stirred at 50° C., Raney nickel was added until disappearance of the starting compound had been verified by TLC. The catalyst was then filtered off and the filtrate was neutralized with 1N-HCl (90 ml). The solvent was then distilled off under reduced pressure and the resulting precipitate was collected by filtration, rinsed serially with water, methanol and ether, and dried to provide the title compound (8.1 g). 1H-NMR (DMSO-d6) 8: 6.44(1H,d,J=3.0Hz), 7.03(1H,d,J=3.OHz), 7.83(1H,s), 11.80(1H,brs).
Quantity
15.06 g
Type
reactant
Reaction Step One
Name
sodium methoxide methanol
Quantity
18.4 mL
Type
reactant
Reaction Step Two
Quantity
714 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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